molecular formula C7H10N4O B3326201 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one CAS No. 23868-00-0

3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B3326201
CAS No.: 23868-00-0
M. Wt: 166.18 g/mol
InChI Key: LQXGYRCIPXEPAT-UHFFFAOYSA-N
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Description

3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one is a chemical compound belonging to the class of pyrimidinetriones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor with a nitrogen-containing compound under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of treatments for various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine

  • (8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one

Uniqueness: 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure makes it distinct from other similar compounds.

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Properties

IUPAC Name

3-methyl-6,7,8,9-tetrahydropyrimido[2,1-c][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-5-6(12)11-4-2-3-8-7(11)10-9-5/h2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXGYRCIPXEPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2NCCCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704438
Record name 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23868-00-0
Record name 3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
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3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
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3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
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3-Methyl-1,6,7,8-tetrahydro-4H-pyrimido[2,1-c][1,2,4]triazin-4-one
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